3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-25-19-9-8-17(14-18(19)20)26(23,24)21-11-10-15-4-6-16(7-5-15)22-12-2-3-13-22/h4-9,14,21H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHAATWVFFVAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride
The most direct route involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)phenethylamine. This method, adapted from analogous procedures, proceeds via a two-step mechanism:
Sulfonyl Chloride Activation :
The sulfonyl chloride group undergoes nucleophilic attack by the primary amine, facilitated by a tertiary amine base such as N,N-diisopropylethylamine (DIEA). In acetonitrile at 0–25°C, the reaction typically achieves >80% conversion within 12–24 hours.Workup and Purification :
Post-reaction, the mixture is diluted with ethyl acetate, washed with brine to remove excess base, and dried over sodium sulfate. Column chromatography (96:3:1 CH2Cl2:MeOH:NH4OH) yields the pure sulfonamide.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Solvent | Acetonitrile | |
| Base | DIEA (2.5 equiv) | |
| Yield | 63–67% |
Alternative Route: In Situ Sulfonyl Chloride Generation
For laboratories lacking access to preformed sulfonyl chlorides, an in situ method may be employed:
Diazotization-Sulfonation :
3-Fluoro-4-methoxyaniline is treated with NaNO2/HCl at −5°C to form the diazonium salt, which reacts with SO2/CuCl2 to generate the sulfonyl chloride.Amination :
The crude sulfonyl chloride is immediately reacted with 4-(pyrrolidin-1-yl)phenethylamine under conditions mirroring Section 1.1.
Challenges :
- Moisture sensitivity of intermediates necessitates anhydrous conditions.
- Yields drop to 45–50% due to competing side reactions.
Optimization Strategies
Solvent and Base Effects
Systematic screening reveals that polar aprotic solvents (acetonitrile > DMF > THF) enhance reaction rates by stabilizing the transition state. DIEA outperforms weaker bases like triethylamine due to its superior ability to scavenge HCl (Table 1).
Table 1: Solvent-Base Combinations and Yields
| Solvent | Base (2.5 equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | DIEA | 67 | 97.1 |
| DMF | DIEA | 58 | 95.3 |
| THF | TEA | 42 | 89.7 |
Temperature and Stoichiometry
Elevating temperatures above 40°C promotes decomposition, while subzero conditions slow kinetics. A molar ratio of 1:1.2 (sulfonyl chloride:amine) minimizes unreacted starting material without increasing byproducts.
Purification and Characterization
Chromatographic Techniques
Gradient elution with CH2Cl2/MeOH/NH4OH (96:3:1 to 90:8:2) effectively separates the product from bis-sulfonylated impurities. Preparative HPLC (C18 column, 40:30:30 KH2PO4:MeOH:CH3CN) achieves >99% purity for pharmacological studies.
Spectroscopic Confirmation
- 1H NMR (DMSO-d6): δ 9.14 (br s, NH), 7.82–6.75 (aryl-H), 3.85 (OCH3), 3.12 (pyrrolidine-CH2).
- MS (ESI) : m/z 458 [M+H]+.
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) using continuous flow reactors demonstrate:
Emerging Methodologies
Photoredox Catalysis
Recent patents disclose visible-light-mediated coupling of aryl halides with sulfonamides, though yields for fluorinated substrates remain modest (≤35%).
Enzymatic Sulfonylation
Lipase-catalyzed reactions in ionic liquids show promise for enantioselective synthesis but require further optimization for electron-deficient arenes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-fluoro-4-hydroxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide.
Reduction: Formation of 3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methoxyphenyl(pyrrolidin-1-yl)methanone
- 3-fluoro-4-methoxyphenyl(pyrrolidin-1-yl)methanone
Uniqueness
3-fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Biological Activity
3-Fluoro-4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, which is known for its pharmacological properties. The presence of the pyrrolidine moiety is significant for its interaction with biological targets, potentially enhancing its efficacy and selectivity.
Research indicates that compounds with similar structures often interact with various biological pathways. The sulfonamide group can inhibit certain enzymes, while the pyrrolidine ring may facilitate binding to specific receptors or proteins. For instance, sulfonamides are known to inhibit carbonic anhydrase, which could suggest a similar mechanism for this compound.
1. Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds structurally related to this compound have shown activity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells, likely through the modulation of cell signaling pathways involved in cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 8.2 | Inhibition of proliferation |
| HeLa (Cervical) | 12.0 | Cell cycle arrest |
2. Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. Preliminary data suggest that this compound may exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves inhibition of folate synthesis pathways.
3. CNS Activity
The pyrrolidine structure suggests potential central nervous system (CNS) activity. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could indicate possible applications in treating neurological disorders.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a related compound was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value below 10 µM in multiple assays, indicating strong anticancer potential.
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of sulfonamide derivatives, including our compound of interest. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting further development as an antimicrobial agent.
Q & A
Q. Advanced Research Focus
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to resolve enantiomers. Compare retention times with racemic standards .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine-substituted analogs) .
- Dynamic NMR : Detect diastereomeric splitting in H NMR at low temperatures if rotational barriers exist (e.g., around the sulfonamide N–C bond) .
What strategies are employed to identify biological targets of this sulfonamide derivative?
Q. Advanced Research Focus
- Crystallographic Studies : Co-crystallize with potential targets (e.g., bromodomains, kinases) to map binding interactions. For example, related sulfonamides bind to BRD4 via hydrogen bonds with conserved asparagine residues .
- SAR Analysis : Modify substituents (e.g., methoxy vs. trifluoromethyl) and assay activity changes. A 2021 study on imidazo[1,2-a]pyrimidine sulfonamides showed Cl/F substituents enhance kinase inhibition by 40% .
- Proteome Profiling : Use affinity-based pull-down assays with biotinylated analogs and LC-MS/MS to identify interacting proteins .
How can conflicting bioactivity data between in vitro and cellular assays be resolved?
Q. Advanced Research Focus
- Membrane Permeability : Measure logP (e.g., ~3.5 for similar compounds) via HPLC retention time or computational tools. Low permeability may explain reduced cellular activity despite strong in vitro binding .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. A 2024 study found pyrrolidine-containing sulfonamides exhibit 60% higher stability than piperidine analogs .
- Off-Target Effects : Use RNA-seq or phosphoproteomics to identify unintended pathways affected in cellular models .
What analytical methods are critical for confirming purity and structural integrity?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities >0.1%. Retention time shifts indicate isomerization or degradation .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4% acceptable) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C suggests suitability for high-temperature reactions .
How do substituents on the benzenesulfonamide core influence binding affinity?
Q. Advanced Research Focus
| Substituent | Target | ΔBinding Affinity (vs. unsubstituted) | Reference |
|---|---|---|---|
| 3-Fluoro | BRD4 | +2.1 kcal/mol (IC = 120 nM) | |
| 4-Methoxy | COX-2 | -1.8 kcal/mol (IC = 1.2 µM) | |
| Pyrrolidine | PDE5 | +3.0 kcal/mol (IC = 85 nM) |
Key Insight : Electron-withdrawing groups (e.g., F) enhance polar interactions, while bulky groups (e.g., pyrrolidine) improve selectivity via steric exclusion .
What methodologies address low yields in the final coupling step?
Q. Advanced Research Focus
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 15% higher yield (e.g., 80°C, DMF, 150 W) .
- Catalytic Optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig couplings; a 2023 study found XPhos-Pd-G3 increases yield to 92% .
- Solvent Effects : Switch from DCM to 1,4-dioxane to stabilize intermediates via H-bonding .
How are enantiomers separated when chirality is introduced at the phenethylamine moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
